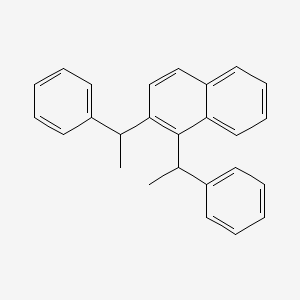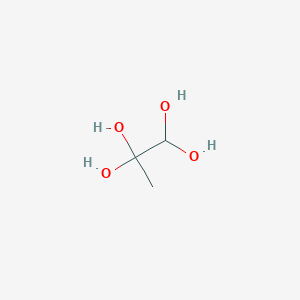![molecular formula C14H17BrClNS B14313371 3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride CAS No. 114076-91-4](/img/structure/B14313371.png)
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride is an organic compound with the molecular formula C14H17BrClNS. It is a quinolinium derivative, characterized by the presence of a bromine atom, a butylsulfanyl group, and a quinolinium core .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride typically involves the following steps:
Quinoline Derivatization: The starting material, quinoline, undergoes bromination to introduce a bromine atom at the 3-position.
Thioether Formation: The brominated quinoline is then reacted with butylthiol to form the butylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
化学反応の分析
Types of Reactions
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones.
Quaternization: The nitrogen atom can participate in further quaternization reactions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidation reactions can be carried out using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Alkylating Agents: Quaternization can be achieved using alkyl halides or sulfonates.
Major Products
Substitution Products: Depending on the nucleophile, various substituted quinolinium derivatives can be formed.
Oxidation Products: Oxidation of the thioether group yields sulfoxides or sulfones.
Quaternized Products: Further quaternization can lead to more complex quaternary ammonium salts.
科学的研究の応用
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
3-Bromoquinoline: Lacks the butylsulfanyl group and quaternary nitrogen.
1-Butyl-3-methylquinolinium chloride: Lacks the bromine atom and butylsulfanyl group.
3-Bromo-1-methylquinolinium chloride: Lacks the butylsulfanyl group.
Uniqueness
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride is unique due to the combination of its bromine atom, butylsulfanyl group, and quaternary nitrogen, which confer specific chemical reactivity and potential biological activity .
特性
CAS番号 |
114076-91-4 |
|---|---|
分子式 |
C14H17BrClNS |
分子量 |
346.7 g/mol |
IUPAC名 |
3-bromo-1-(butylsulfanylmethyl)quinolin-1-ium;chloride |
InChI |
InChI=1S/C14H17BrNS.ClH/c1-2-3-8-17-11-16-10-13(15)9-12-6-4-5-7-14(12)16;/h4-7,9-10H,2-3,8,11H2,1H3;1H/q+1;/p-1 |
InChIキー |
WHDKBFOAKCPZKM-UHFFFAOYSA-M |
正規SMILES |
CCCCSC[N+]1=CC(=CC2=CC=CC=C21)Br.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
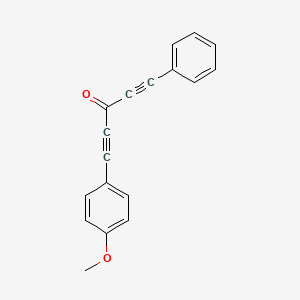
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
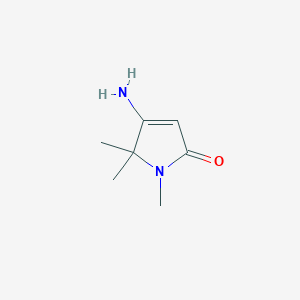
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
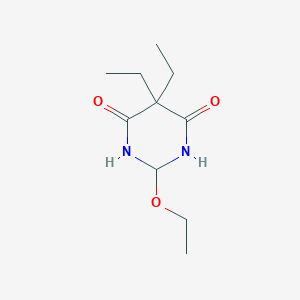

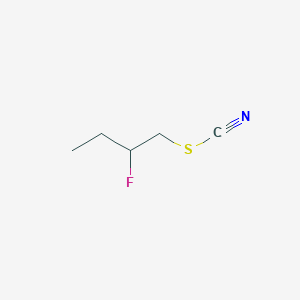
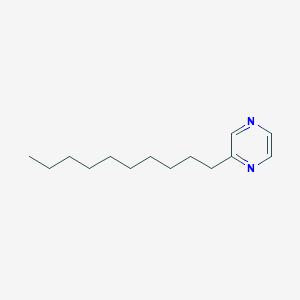
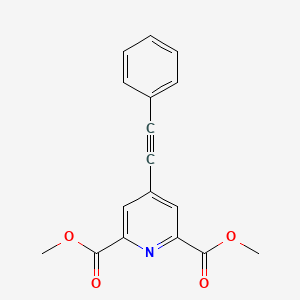

![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)
